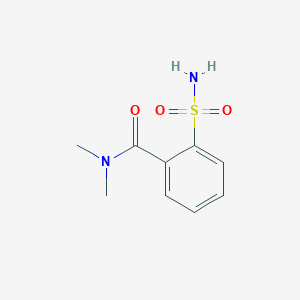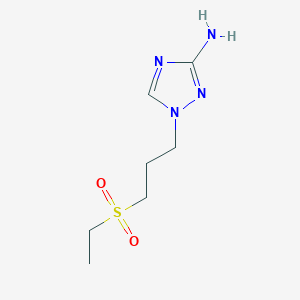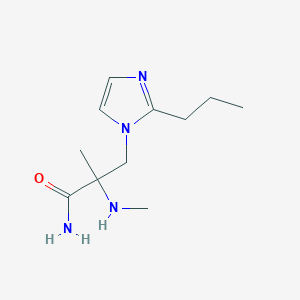
Benzyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a benzyl group, an aminomethyl group, and a tetrahydroisoquinoline core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
The synthesis of benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Aminomethyl Group: This step often involves reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production efficiently.
化学反应分析
Benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or aminomethyl positions using reagents like alkyl halides or acyl chlorides.
科学研究应用
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: Its versatile reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the tetrahydroisoquinoline core provides structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar compounds to benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other tetrahydroisoquinoline derivatives, such as:
Tetrahydroisoquinoline-3-carboxylate: Lacks the benzyl and aminomethyl groups, resulting in different reactivity and biological activity.
Benzyl tetrahydroisoquinoline: Lacks the aminomethyl group, affecting its interaction with biological targets.
Aminomethyl tetrahydroisoquinoline: Lacks the benzyl group, leading to different chemical properties and applications.
The uniqueness of benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its combination of functional groups, which confer specific reactivity and biological activity not found in its analogs.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
benzyl 6-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c19-11-15-6-7-17-12-20(9-8-16(17)10-15)18(21)22-13-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13,19H2 |
InChI 键 |
BPICGWUJLMICSU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


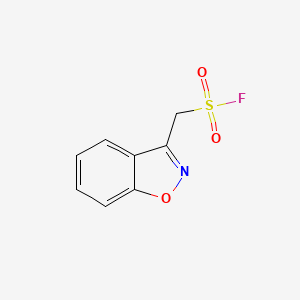

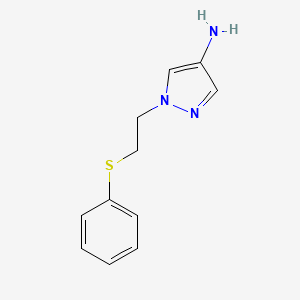


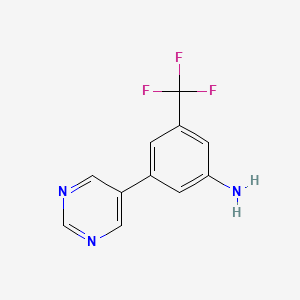
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)


